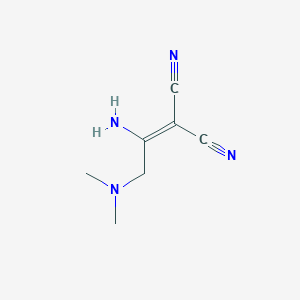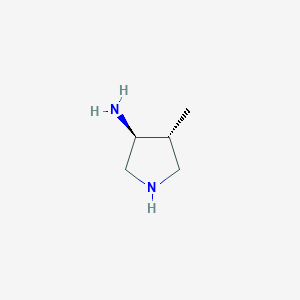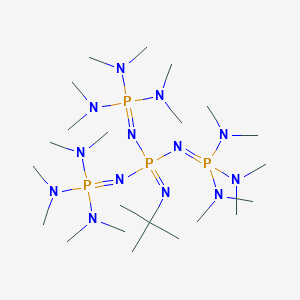
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile, also known as DMAMN, is a chemical compound that has been widely studied in scientific research. It is a malononitrile derivative that has been found to have various applications in the fields of chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting these enzymes, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile may increase the levels of acetylcholine in the brain, which could have beneficial effects in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical And Physiological Effects
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that it has inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as on the activity of various enzymes involved in the metabolism of drugs and other compounds. In vivo studies have shown that 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has anticonvulsant effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has several advantages for use in lab experiments. It is a stable compound that is readily available and easy to synthesize. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile. One area of interest is the development of new compounds based on 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile that have improved efficacy and reduced toxicity. Another area of interest is the development of new applications for 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile in fields such as pharmacology and biochemistry. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile and its potential therapeutic uses.
Synthesis Methods
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile can be synthesized through a reaction between malononitrile and dimethylformamide dimethyl acetal. The reaction is typically carried out under reflux conditions and requires the use of a catalyst such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it has been used as a building block for the synthesis of other compounds such as pyridines and pyrimidines. In biochemistry, it has been found to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. In pharmacology, 2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile has been studied for its potential use as an anticonvulsant and as a treatment for Alzheimer's disease.
properties
CAS RN |
118645-86-6 |
|---|---|
Product Name |
2-(1-Amino-2-(dimethylamino)ethylidene)malononitrile |
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-[1-amino-2-(dimethylamino)ethylidene]propanedinitrile |
InChI |
InChI=1S/C7H10N4/c1-11(2)5-7(10)6(3-8)4-9/h5,10H2,1-2H3 |
InChI Key |
CDFXOSXFJKFNIK-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=C(C#N)C#N)N |
Canonical SMILES |
CN(C)CC(=C(C#N)C#N)N |
synonyms |
Propanedinitrile, [1-amino-2-(dimethylamino)ethylidene]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)





